2,5-Dichloro-3-fluorobenzyl bromide
Overview
Description
2,5-Dichloro-3-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4BrCl2F. It is a white to light yellow crystalline solid that is soluble in organic solvents such as ether and alcohol but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3-fluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2,5-dichloro-3-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions to introduce additional substituents onto the benzene ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzylamines, benzyl alcohols, and benzyl thiols.
Electrophilic Aromatic Substitution: Products include further halogenated or nitrated benzyl bromides.
Scientific Research Applications
2,5-Dichloro-3-fluorobenzyl bromide is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Agrochemical Research: It is used in the synthesis of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-fluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The electron-withdrawing effects of the chlorine and fluorine atoms further enhance its reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
- 2,3-Difluorobenzyl bromide
Uniqueness
2,5-Dichloro-3-fluorobenzyl bromide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
1-(bromomethyl)-2,5-dichloro-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)2-6(11)7(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLDPLLTSLCFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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